molecular formula C18H15N5O4S B6498786 N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946207-72-3

N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B6498786
CAS RN: 946207-72-3
M. Wt: 397.4 g/mol
InChI Key: XEOPQVAHRZRLKD-UHFFFAOYSA-N
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Description

“N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a thiazole ring, which is planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The compound also contains a dihydropyridine ring and two carbamoyl groups attached to a phenyl ring .

Future Directions

Thiazole derivatives, such as this compound, have shown promise in various areas of medicinal chemistry due to their diverse biological activities . Future research could focus on optimizing the synthesis of these compounds, studying their mechanisms of action, and evaluating their therapeutic potential in various disease models.

properties

IUPAC Name

N-[4-[2-(4-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S/c19-15(25)10-3-5-11(6-4-10)21-14(24)8-12-9-28-18(22-12)23-17(27)13-2-1-7-20-16(13)26/h1-7,9H,8H2,(H2,19,25)(H,20,26)(H,21,24)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOPQVAHRZRLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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